

Application Notes and Protocols for the Extraction of Spiroxamine from Plant Tissues

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Compound of Interest

Compound Name: Spiroxamine

Cat. No.: B1682169

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These application notes provide detailed protocols for the extraction of the fungicide **spiroxamine** from grape and cucumber tissues. The methodologies are based on validated analytical procedures and are intended for use in research and routine residue analysis.

Overview and Data Summary

Spiroxamine is a systemic fungicide used to control a variety of fungal pathogens on crops such as grapes and cucumbers. Accurate quantification of its residues is crucial for food safety assessment and regulatory compliance. This document outlines two primary extraction methodologies: a solvent extraction method for grapes and a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol suitable for both grapes and cucumbers.

The selection of the appropriate method depends on the available analytical instrumentation (GC-MS or LC-MS/MS) and the specific requirements of the analysis.

Table 1: Quantitative Data for **Spiroxamine** Extraction from Grapes

Parameter	Method 1: Alkaline Cyclohexane-Dichloromethane Extraction	Method 2: Acetone, Dichloromethane, and Petroleum Ether Extraction
Analytical Technique	Gas Chromatography/Ion Trap-Mass Spectrometry (GC/IT-MS)	Gas Chromatography/Ion Trap-Mass Spectrometry (GC/IT-MS)
Recovery Rate	78 - 102% [1] [2]	Not explicitly stated, but part of a validated method.
Relative Standard Deviation (RSD)	< 13% [1] [2]	Not explicitly stated, but part of a validated method.
Limit of Quantification (LOQ)	0.02 mg/kg [1] [2] [3]	0.10 mg/kg [1] [2]
Spiking Levels for Recovery	0.02 to 5.0 mg/kg [1] [2]	0.02 to 5.0 mg/kg [1] [2]

Table 2: Quantitative Data for **Spiroamine** Extraction from Cucumbers

Parameter	Modified QuEChERS Method
Analytical Technique	Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Recovery Rate	Not explicitly stated for cucumbers, but a similar method for strawberries yielded 97.1 - 108.2% [4]
Relative Standard Deviation (RSD)	Not explicitly stated for cucumbers, but a similar method for strawberries yielded < 4.9% [4]
Limit of Quantification (LOQ)	0.001 mg/kg [5]
Linearity (R ²) (from a similar study)	> 0.999 [4]

Experimental Protocols

Protocol 1: Spiroxamine Extraction from Grapes using Solvent Extraction (for GC-MS Analysis)

This protocol is adapted from a validated method for the determination of **spiroxamine** residues in grapes.^{[1][2]}

2.1.1. Materials and Reagents

- Homogenizer or blender
- Centrifuge and centrifuge tubes (50 mL)
- Rotary evaporator
- Analytical balance
- Volumetric flasks
- Syringe filters (0.45 µm)
- Cyclohexane (analytical grade)
- Dichloromethane (analytical grade)
- Sodium hydroxide (NaOH) solution (e.g., 2M)
- Anhydrous sodium sulfate
- 2,2,4-Trimethylpentane (analytical grade)
- Toluene (analytical grade)
- **Spiroxamine** analytical standard

2.1.2. Extraction Procedure

- **Sample Homogenization:** Weigh 10 g of homogenized grape sample into a 50 mL centrifuge tube.

- **Extraction Solvent Preparation:** Prepare the extraction solvent by mixing cyclohexane and dichloromethane in a 9:1 (v/v) ratio. Make this solution alkaline by adding a small volume of NaOH solution (adjust pH to > 8).
- **Extraction:** Add 20 mL of the alkaline cyclohexane-dichloromethane solution to the centrifuge tube containing the sample.
- **Homogenization and Shaking:** Cap the tube and shake vigorously for 15 minutes using a mechanical shaker.
- **Centrifugation:** Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
- **Supernatant Collection:** Carefully transfer the upper organic layer (supernatant) to a clean tube.
- **Drying:** Pass the organic extract through a funnel containing anhydrous sodium sulfate to remove any residual water.
- **Evaporation:** Evaporate the extract to dryness using a rotary evaporator at a temperature not exceeding 40°C.
- **Reconstitution:** Reconstitute the dry residue in 1 mL of a 2,2,4-trimethylpentane-toluene solution (9:1, v/v).
- **Filtration:** Filter the reconstituted solution through a 0.45 µm syringe filter into an autosampler vial.
- **Analysis:** Analyze the sample by GC/IT-MS for the determination of **spiroxamine** diastereomers A and B.

Protocol 2: Spiroxamine Extraction from Grapes and Cucumbers using QuEChERS (for LC-MS/MS Analysis)

This protocol is a modified QuEChERS method, a widely adopted technique for pesticide residue analysis in high-moisture food matrices.^{[5][6][7]}

2.2.1. Materials and Reagents

- Homogenizer or blender
- Centrifuge and 50 mL and 15 mL centrifuge tubes
- Vortex mixer
- Analytical balance
- Acetonitrile (analytical grade)
- Magnesium sulfate (MgSO_4), anhydrous
- Sodium chloride (NaCl)
- Primary secondary amine (PSA) sorbent
- C18 sorbent
- **Spiroxamine** analytical standard

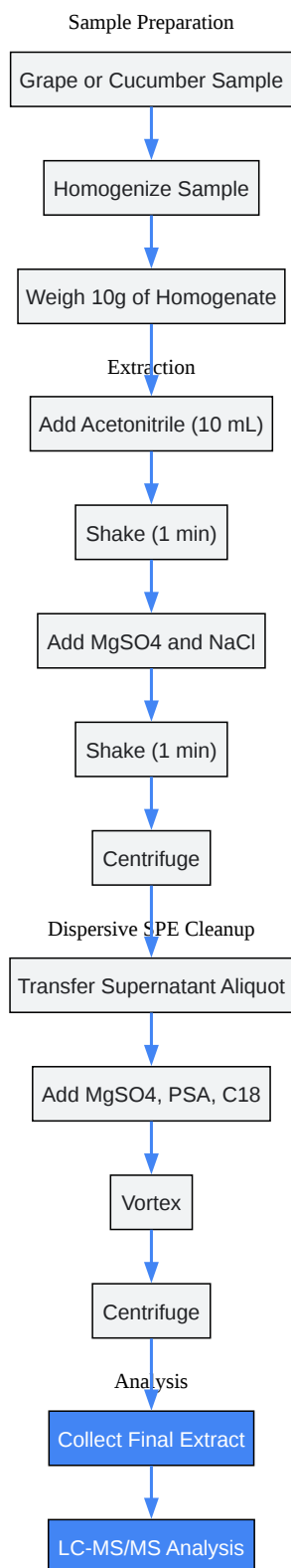
2.2.2. Extraction Procedure

- Sample Homogenization: Weigh 10 g of the homogenized grape or cucumber sample into a 50 mL centrifuge tube.
- Solvent Addition: Add 10 mL of acetonitrile to the tube.
- Shaking: Cap the tube and shake vigorously for 1 minute.
- Salt Addition: Add 4 g of anhydrous MgSO_4 and 1 g of NaCl to the tube.
- Extraction and Partitioning: Immediately cap and shake vigorously for 1 minute.
- Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) - Cleanup:

- Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube.
- Add 150 mg of anhydrous MgSO_4 , 50 mg of PSA, and 50 mg of C18 sorbent to the microcentrifuge tube.
- Vortexing and Centrifugation: Vortex the microcentrifuge tube for 30 seconds and then centrifuge at 10,000 rpm for 2 minutes.
- Final Extract: The supernatant is the final extract.
- Analysis: Dilute the final extract with an appropriate solvent if necessary and analyze by LC-MS/MS.

Visualizations

Experimental Workflow



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Caption: QuEChERS workflow for **spiroxamine** extraction.

Mechanism of Action of Spiroxamine

Spiroxamine's primary mode of action is the inhibition of sterol biosynthesis in fungal pathogens, which is essential for the integrity of their cell membranes. It does not have a known direct signaling pathway within the host plant.



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Caption: **Spiroxamine's** inhibition of fungal ergosterol biosynthesis.

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